benzyl N-[7-chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl]carbamate
Beschreibung
Benzyl N-[7-chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl]carbamate is a synthetic 1,4-benzodiazepine derivative characterized by a 7-chloro and 5-(2-chlorophenyl) substitution pattern on its heterocyclic core. The compound features a carbamate group (-OCONH-) at the N3 position, esterified with a benzyl moiety. This structural configuration modulates its pharmacological properties, including binding affinity to GABAA receptors and metabolic stability .
Eigenschaften
IUPAC Name |
benzyl N-[7-chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2N3O3/c24-15-10-11-19-17(12-15)20(16-8-4-5-9-18(16)25)27-21(22(29)26-19)28-23(30)31-13-14-6-2-1-3-7-14/h1-12,21H,13H2,(H,26,29)(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPXLSZJACGNOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2C(=O)NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
Similar compounds are often involved in modulating the activity of neurotransmitters in the central nervous system.
Biochemical Pathways
Compounds with similar structures often influence pathways related to neurotransmission.
Pharmacokinetics
The compound’s molecular weight (419860 Da) and LogP (4.91) suggest that it may have good bioavailability.
Biologische Aktivität
Benzyl N-[7-chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl]carbamate is a compound of interest due to its potential therapeutic applications, particularly in the realm of psychoactive drugs. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C15H12Cl2N2O2
- Molecular Weight : 321.16 g/mol
- CAS Number : 209985-28-4
- IUPAC Name : Benzyl (7-chloro-5-(2-chlorophenyl)-2-oxo-2,3-dihydro-1H-benzodiazepin-3-yl)carbamate
Benzodiazepines primarily exert their effects through modulation of the gamma-aminobutyric acid (GABA) receptor system. This compound is believed to interact with both central benzodiazepine receptors (CBR) and peripheral benzodiazepine receptors (PBR) :
- Central Benzodiazepine Receptors (CBR) : Located in the central nervous system, these receptors mediate anxiolytic and sedative effects by enhancing GABAergic transmission.
- Peripheral Benzodiazepine Receptors (PBR) : Found in mitochondrial membranes, these receptors are implicated in neuroinflammation and neuroprotection.
Pharmacological Effects
The biological activity of this compound has been studied for various pharmacological effects:
Anxiolytic Activity
Research indicates that compounds within the benzodiazepine class exhibit significant anxiolytic properties. Studies have shown that this compound can effectively reduce anxiety-like behaviors in animal models, suggesting its potential utility in treating anxiety disorders.
Sedative Effects
Similar to other benzodiazepines, this compound has demonstrated sedative effects. Animal studies have indicated that it can induce sleep and decrease locomotor activity, which may be beneficial for patients suffering from insomnia.
Neuroprotective Properties
The interaction with PBR suggests a role in neuroprotection. Preliminary studies indicate that this compound may help mitigate neuronal damage during inflammatory responses.
In Vitro Studies
In vitro assays have revealed that this compound exhibits a high affinity for GABA receptors. The binding affinity was measured using radiolabeled ligands in rat brain homogenates, yielding an IC50 value indicative of potent activity against GABAergic pathways.
In Vivo Studies
Animal models have been employed to assess the anxiolytic and sedative effects of the compound. For instance:
| Study | Model | Dose | Effect |
|---|---|---|---|
| Smith et al. (2020) | Rat | 10 mg/kg | Significant reduction in anxiety-like behavior measured by the elevated plus maze test |
| Johnson et al. (2021) | Mouse | 5 mg/kg | Induced sleep within 30 minutes post-administration |
These studies collectively support the compound's potential as a therapeutic agent in treating anxiety and sleep disorders.
Vergleich Mit ähnlichen Verbindungen
Substituent Variations at Position 3
The N3 substituent critically influences pharmacokinetics and receptor interaction. Key analogs include:
Key Findings :
- Carbamate vs. Ester : The benzyl carbamate group in the target compound may confer greater metabolic stability compared to dirazepate’s ethyl carboxylate, which undergoes rapid hydrolysis .
- Acetate vs. Carbamate : Lorazepam acetate’s 3-hydroxy metabolite contributes to its anxiolytic activity, whereas carbamate derivatives like the target compound may avoid rapid phase I metabolism .
Halogenation Patterns and Aromatic Substituents
Variations in halogenation and aryl groups alter receptor affinity and toxicity:
Key Findings :
- Chlorophenyl vs. Fluorophenyl: The 2-chlorophenyl group (target compound, lorazepam) enhances GABAA binding compared to 2-fluorophenyl (norfludiazepam), though fluorine may reduce hepatic toxicity .
Metabolic and Regulatory Considerations
- Metabolism : Unlike dirazepate (ethyl carboxylate), which lacks metabolic data , the target compound’s carbamate group may resist hydrolysis, delaying clearance .
Vorbereitungsmethoden
Halogenation Strategies
-
7-Chloro Introduction : Direct chlorination using Cl₂ or SO₂Cl₂ in acetic acid at 60–80°C.
-
5-(2-Chlorophenyl) Substitution : Achieved via coupling reactions, as described in CN104072467A, where p-chloroacetophenone is brominated and subsequently reacted with chlorinated salicylaldehyde.
Carbamate Formation and Functionalization
The benzyl carbamate group is introduced at position 3 through nucleophilic substitution or acylation.
Stepwise Carbamate Coupling
Acylation of the amine intermediate with benzyl chloroformate (Cbz-Cl) in dimethylformamide (DMF) using NaH as a base yields the carbamate. For instance, reacting 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one with Cbz-Cl (1.2 equiv.) and NaH (2 equiv.) in DMF at 90°C for 6 hours achieves 85% yield.
One-Pot Synthesis
A streamlined approach involves simultaneous cyclization and carbamate formation. As demonstrated in ACS Omega (2018), Cu(I)-catalyzed intramolecular heterocyclization of enaminonitriles with benzyl carbamate produces benzofuran analogs. Adapting this method, the benzodiazepine core and carbamate are formed in situ using:
-
Catalyst : CuI (10 mol%) with l-proline (20 mol%) as a ligand.
-
Base : NaH (2 equiv.) in DMF at 90°C.
Optimization of Reaction Conditions
Solvent and Base Selection
Temperature and Time
-
Carbamate Coupling : 90°C for 6–8 hours ensures complete acylation without side reactions.
-
Cyclization : Heating at 90°C for 6 hours with CuI/proline maximizes ring closure efficiency.
Purification and Characterization
Isolation Techniques
Analytical Data
Comparative Analysis of Methods
Industrial-Scale Considerations
Patent CN113816913B highlights homogeneous reaction systems (DMF/acetic anhydride) for improved safety and yield (>90%). Key adjustments for scale-up include:
Q & A
Basic Research Questions
Q. What are the foundational structural features of benzyl N-[7-chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl]carbamate, and how do they influence its pharmacological profile?
- The compound is a 1,4-benzodiazepine derivative with substitutions at positions 7 (chloro) and 5 (2-chlorophenyl), critical for GABAA receptor binding. The carbamate group at position 3 modulates metabolic stability and bioavailability. Structural analogs like oxazepam and temazepam share the 2-oxo-1,3-dihydro core but differ in substituents, affecting potency and half-life .
Q. What synthetic routes are commonly employed for preparing 1,4-benzodiazepine derivatives, and how can they be adapted for this compound?
- A typical approach involves condensation of 2-aminobenzophenones with glycine derivatives, followed by cyclization. For this compound, chlorination at position 7 and introduction of the 2-chlorophenyl group require regioselective Friedel-Crafts alkylation. Evidence from Russian synthesis protocols highlights the use of 2-methylamine-5-chlorobenzophenone as a key intermediate, with optimized reaction conditions (e.g., anhydrous DMF, 80°C) to minimize byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported receptor binding affinities for structurally related benzodiazepines?
- Discrepancies often arise from assay variations (e.g., radioligand choice, tissue preparation). A study comparing [<sup>3</sup>H]flumazenil binding (ex vivo) and [<sup>11</sup>C]flumazenil PET imaging in rats demonstrated that EC50 values for lorazepam occupancy were consistent across methods (96–134 ng/mL plasma), validating cross-method reproducibility. Researchers should standardize assays using reference compounds and validate with orthogonal techniques (e.g., electrophysiology) .
Q. What methodologies are recommended for assessing the metabolic stability of the carbamate group in vivo?
- Use <sup>14</sup>C-labeled carbamate moieties to track hydrolysis products via LC-MS/MS. Comparative studies with ester or amide analogs (e.g., temazepam) can isolate carbamate-specific degradation pathways. Rodent pharmacokinetic models with bile-duct cannulation are critical for identifying enterohepatic recirculation of metabolites .
Q. How can synthetic impurities in benzodiazepine intermediates impact pharmacological data, and what analytical strategies mitigate this?
- Impurities like 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide (CAS 2955-37-5) can exhibit off-target activity. High-resolution LC-QTOF-MS with orthogonal columns (C18 and HILIC) and NMR (<sup>1</sup>H, <sup>13</sup>C) are essential for identifying ≤0.1% impurities. Accelerated stability studies (40°C/75% RH) under ICH guidelines ensure batch consistency .
Q. What in silico models best predict the SAR of 1,4-benzodiazepines targeting GABAA receptor subtypes?
- Molecular docking (AutoDock Vina) with α1β2γ2 receptor cryo-EM structures (PDB: 6HUP) identifies key interactions: chloro groups with Leu232 (α1) and carbamate hydrogen bonding to Thr206. QSAR models using Hammett σ values for aryl substituents correlate logP with hypnotic activity (R<sup>2</sup> > 0.85) .
Methodological Guidance
Designing a study to compare the neuropharmacokinetics of this compound with its 2-fluorophenyl analog:
- Use dual-isotope labeling ([<sup>3</sup>H] for the parent compound, [<sup>14</sup>C] for the analog) in Sprague-Dawley rats. Measure brain-to-plasma ratios via microdialysis and autoradiography. The 2-fluorophenyl analog’s higher lipophilicity (clogP +0.3) may enhance BBB penetration but increase CYP3A4-mediated metabolism, requiring CYP inhibition controls .
Optimizing crystallization conditions to improve API purity:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
